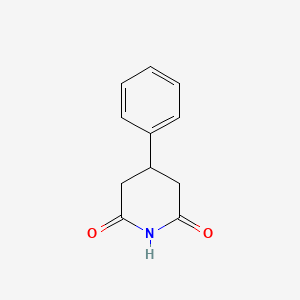

4-Phenylpiperidine-2,6-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-6-9(7-11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEGIQPEUGHGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161742 | |

| Record name | Glutarimide, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14149-31-6 | |

| Record name | 3-Phenylglutarimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14149-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylglutarimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014149316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2, 4-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glutarimide, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYLGLUTARIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN0063PS4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Phenylpiperidine-2,6-dione: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Phenylpiperidine-2,6-dione, also known as 4-phenylglutarimide. This molecule is a key pharmacophore in various biologically active compounds, particularly in the burgeoning field of targeted protein degradation as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data based on analogous compounds.

Synthesis of this compound

While a direct, single-step synthesis of this compound is not extensively documented, a reliable and logical pathway can be proposed through the cyclization of 3-phenylglutaric acid. This approach involves two main stages: the synthesis of the substituted glutaric acid precursor, followed by its conversion to the corresponding imide.

A plausible synthetic route involves the Michael addition of diethyl malonate to cinnamic acid, followed by hydrolysis and decarboxylation to yield 3-phenylglutaric acid. This intermediate is then cyclized with urea or by thermal dehydration of the diammonium salt to form the target molecule.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, proposed methodologies for the synthesis of this compound.

Synthesis of 3-Phenylglutaric Acid (Intermediate)

Materials:

-

Cinnamic acid

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Michael Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add a solution of cinnamic acid in ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Saponification: After cooling, pour the reaction mixture into water. Extract with diethyl ether to remove any unreacted starting materials. The aqueous layer, containing the saponified Michael adduct, is then heated to reflux with a concentrated solution of sodium hydroxide for 2-3 hours to ensure complete hydrolysis of the esters.

-

Acidification and Decarboxylation: Cool the basic solution in an ice bath and carefully acidify with concentrated HCl until the pH is strongly acidic. The resulting tricarboxylic acid intermediate will precipitate. Filter the solid and wash with cold water.

-

Decarboxylation: Transfer the crude tricarboxylic acid to a flask and heat it in an oil bath at 150-160 °C until the evolution of CO₂ ceases. The remaining solid is crude 3-phenylglutaric acid.

-

Purification: Recrystallize the crude product from hot water or a suitable solvent system (e.g., toluene/heptane) to obtain pure 3-phenylglutaric acid.

Synthesis of this compound

Materials:

-

3-Phenylglutaric acid

-

Urea

-

Ammonium carbonate (optional)

Procedure:

-

Method A (Urea Fusion): Thoroughly mix 3-phenylglutaric acid and urea in a 1:1.5 molar ratio in a flask.

-

Fusion: Heat the mixture in an oil bath to 150-170 °C. The mixture will melt, and ammonia will evolve. Maintain the temperature for 1-2 hours.

-

Work-up: Cool the reaction mixture, which will solidify upon cooling. Dissolve the solid in a hot sodium carbonate solution, filter to remove any insoluble byproducts, and then acidify the filtrate with HCl to precipitate the this compound.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol or an ethanol/water mixture.

Alternative Procedure (from Diammonium Salt):

-

Salt Formation: Dissolve 3-phenylglutaric acid in an aqueous solution of ammonium carbonate and then evaporate the solution to dryness to obtain the diammonium salt.

-

Thermal Cyclization: Heat the resulting salt under vacuum at 180-200 °C to induce cyclization and dehydration.

-

Purification: The crude product can be purified by recrystallization as described above.

Characterization

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected in the range of 150-180 °C |

| Solubility | Soluble in acetone, ethanol, and chloroform. Slightly soluble in water. |

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 8.0 - 8.5 | br s | 1H | N-H (imide) | Chemical shift can be variable and the peak may be broad. |

| ~ 7.2 - 7.4 | m | 5H | Ar-H (phenyl protons) | A complex multiplet is expected for the monosubstituted phenyl ring. |

| ~ 3.5 - 3.7 | m | 1H | C4-H (methine proton) | This proton is adjacent to the phenyl group and the C3/C5 methylenes. |

| ~ 2.6 - 2.9 | m | 4H | C3-H ₂ and C5-H ₂ (methylene protons) | These protons are diastereotopic and may appear as a complex multiplet. Based on data for 4-phenylpiperidine, these protons are expected in this region.[1] |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 172 - 174 | C =O (imide) | Two carbonyl carbons are present. |

| ~ 140 - 142 | Ar-C (ipso) | The quaternary carbon of the phenyl ring attached to the piperidine ring. |

| ~ 127 - 129 | Ar-C H | Aromatic carbons. |

| ~ 40 - 45 | C 4 (methine) | The carbon bearing the phenyl group. |

| ~ 30 - 35 | C 3 and C 5 | Methylene carbons adjacent to the carbonyls. |

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment | Notes |

| ~ 3200 | N-H stretch | Characteristic broad peak for the imide N-H bond. |

| ~ 3100-3000 | C-H stretch (aromatic) | |

| ~ 2950-2850 | C-H stretch (aliphatic) | |

| ~ 1720 and ~ 1680 | C=O stretch (imide) | Asymmetric and symmetric stretching of the two carbonyl groups in the imide ring. The IR spectrum for glutethimide shows strong absorptions in this region.[2][3] |

| ~ 1600, ~ 1490 | C=C stretch (aromatic) | |

| ~ 750, ~ 700 | C-H bend (aromatic) | Out-of-plane bending for a monosubstituted benzene ring. |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z Value | Predicted Fragment Ion | Notes |

| 189 | [M]⁺ | Molecular ion peak. |

| 117 | [C₉H₉]⁺ or [C₈H₅O]⁺ | A significant fragment in the mass spectrum of glutethimide is m/z 117, suggesting a stable fragment resulting from the cleavage of the piperidine ring.[2] |

| 104 | [C₈H₈]⁺ (styrene) | Loss of the glutarimide ring could lead to a styrene-like fragment. |

| 91 | [C₇H₇]⁺ (tropylium ion) | A common fragment for compounds containing a benzyl moiety. |

| 77 | [C₆H₅]⁺ (phenyl cation) | Fragmentation of the phenyl group. |

Characterization Workflow and Biological Context

The proper characterization of a newly synthesized batch of this compound is crucial for confirming its identity, purity, and for its application in further research, such as drug development.

Characterization Workflow

Caption: Standard workflow for the characterization of synthesized compounds.

Biological Relevance: A Cereblon Ligand for Targeted Protein Degradation

Derivatives of this compound, often referred to as phenyl-glutarimides, have emerged as important ligands for Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This interaction is central to the mechanism of action of immunomodulatory imide drugs (IMiDs) and is now being widely exploited in the development of Proteolysis-Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein. Phenyl-glutarimide moieties serve as the "warhead" that hijacks the CRBN E3 ligase. Phenyl-glutarimide based PROTACs have shown improved chemical stability and potent degradation capabilities.[4]

Caption: Mechanism of targeted protein degradation by a phenyl-glutarimide-based PROTAC.

References

The Structure-Activity Relationship of 4-Phenylpiperidine-2,6-dione: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Privileged Scaffold for Modulating the Ubiquitin-Proteasome System

The 4-phenylpiperidine-2,6-dione, or phenyl-glutarimide, core is a key pharmacophore in a class of therapeutic agents that modulate the cullin-RING E3 ubiquitin ligase machinery, leading to the targeted degradation of specific proteins. This technical guide provides a detailed examination of the structure-activity relationship (SAR) of this scaffold, offering insights for researchers, scientists, and drug development professionals. By understanding how structural modifications influence biological activity, new and more potent therapeutic agents can be designed.

Core Structure and Mechanism of Action

The fundamental structure consists of a piperidine-2,6-dione (glutarimide) ring with a phenyl group at the 4-position. This scaffold is the core of molecules that function as "molecular glues," bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and neosubstrate proteins, which are not endogenous targets of CRBN. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a key mechanism for the anti-proliferative and immunomodulatory effects of these compounds in hematological malignancies.[1]

dot

Figure 1: Mechanism of action of this compound derivatives.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on the substitutions on both the phenyl and the piperidine-2,6-dione rings.

Substitutions on the Phenyl Ring

Modifications to the phenyl ring significantly impact Cereblon binding affinity and subsequent biological activity.

-

Position of Substitution: The position of substituents on the phenyl ring is critical. Generally, substitutions at the meta and para positions are better tolerated than at the ortho position.

-

Electronic Effects: Electron-donating and electron-withdrawing groups can influence activity. For instance, amino and nitro substitutions have been explored, leading to analogs with potent anti-proliferative and immunomodulatory effects.

-

Steric Hindrance: Bulky substituents on the phenyl ring can be detrimental to activity, likely due to steric hindrance within the Cereblon binding pocket.

Modifications of the Piperidine-2,6-dione Ring

The glutarimide moiety is essential for interaction with Cereblon.

-

N-alkylation: N-methylation of the glutarimide ring has been shown to be tolerated, and in some cases, can modulate activity.

-

Substitution at the 3-position: The hydrogen at the 3-position of the glutarimide ring is crucial for binding to Cereblon. Replacement of this hydrogen with larger groups generally leads to a loss of activity.

-

Chirality: The chiral center at the 3-position of the piperidine-2,6-dione ring is a key determinant of activity. For thalidomide and its analogs, the (S)-enantiomer is responsible for Cereblon binding and the subsequent degradation of neosubstrates, while the (R)-enantiomer is associated with teratogenic effects.

Quantitative Data Summary

The following tables summarize the in vitro biological data for a series of this compound analogs and related compounds.

Table 1: Cereblon Binding Affinity and Anti-proliferative Activity of Glutarimide Derivatives

| Compound | R | Ki (μM) for hTBD | IC50 (μM) in MM.1S cells | IC50 (μM) in RPMI-8226 cells |

| 14a | H | 7.1 ± 1.0 | 39.98 ± 7.41 | 36.35 ± 2.99 |

| 14b | 4-F | 5.1 ± 1.8 | 20.49 ± 1.55 | 16.21 ± 2.55 |

| 14c | 4-Cl | 5.0 ± 1.6 | 38.15 ± 3.12 | 39.99 ± 9.64 |

| 14e | 4-Br | 3.5 ± 1.2 | 18.28 ± 0.94 | 12.87 ± 2.83 |

| 14h | 4-COOMe | 1.1 ± 0.4 | 19.83 ± 1.72 | 32.65 ± 5.32 |

| 14i | 4-NO2 | 3.4 ± 2.6 | 12.85 ± 1.20 | 13.26 ± 2.13 |

| 14j | 3-NO2 | 0.5 ± 1.2 | 15.88 ± 1.56 | 13.61 ± 3.9 |

| Thalidomide | - | 8.5 ± 0.8 | >100 | >100 |

Data extracted from a study on 2-((hetero)aryl(methyl))thio glutarimides, which are structurally related to 4-phenylpiperidine-2,6-diones. The 'R' group corresponds to a substituent on a phenyl ring attached to a thio-glutarimide core.[2]

Table 2: TNF-α Inhibition by Phenyl-Glutarimide Analogs

| Compound | R | TNF-α Inhibition IC50 (μM) |

| PG-1 | H | >10 |

| PG-2 | 4-NH2 | 0.25 |

| PG-3 | 4-NO2 | 1.5 |

| Pomalidomide | - | 0.013 |

Data inferred from studies on phenyl-glutarimides as Cereblon binders and immunomodulatory agents.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound derivatives.

Competitive Cereblon Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the Cereblon protein.

dot

Figure 2: Workflow for a competitive Cereblon binding assay.

-

Reagent Preparation:

-

Recombinant human Cereblon (CRBN) protein is diluted to the desired concentration in assay buffer.

-

A fluorescently labeled Cereblon ligand (e.g., fluorescein-labeled thalidomide) is prepared at a constant concentration.

-

Test compounds are serially diluted to create a concentration range.

-

-

Assay Plate Preparation:

-

In a black, low-binding 384-well plate, add the test compound dilutions.

-

Add the CRBN protein solution to all wells except the blank.

-

Add the fluorescent ligand to all wells.

-

-

Incubation:

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.

-

-

Data Analysis:

-

The data are plotted as fluorescence polarization versus the logarithm of the test compound concentration.

-

The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent ligand, is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[3][4]

-

Anti-proliferative Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

dot

Figure 3: Workflow for the MTT anti-proliferative assay.

-

Cell Seeding:

-

Cancer cell lines (e.g., MM.1S, RPMI-8226) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

-

Compound Treatment:

-

Cells are treated with a serial dilution of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

-

Incubation:

-

The plates are incubated for a period of 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

-

-

Formazan Solubilization:

-

A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5][6]

-

TNF-α Inhibition Assay

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells.

-

Cell Isolation and Culture:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

-

The cells are cultured in a 96-well plate.

-

-

Compound Treatment and Stimulation:

-

The cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

Lipopolysaccharide (LPS) is then added to stimulate the production of TNF-α.

-

-

Incubation:

-

The plates are incubated for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Supernatant Collection:

-

The cell culture supernatants are collected.

-

-

ELISA for TNF-α:

-

The concentration of TNF-α in the supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

Western Blot Analysis for Ikaros and Aiolos Degradation

This technique is used to detect the degradation of the neosubstrate proteins Ikaros and Aiolos following compound treatment.

-

Cell Treatment and Lysis:

-

Cancer cells are treated with the test compound for a specific time course.

-

The cells are then lysed to extract total protein.

-

-

Protein Quantification:

-

The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis:

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutics that function as molecular glues to induce targeted protein degradation. The structure-activity relationships outlined in this guide highlight the critical importance of substitutions on both the phenyl and glutarimide rings in determining Cereblon binding affinity and subsequent biological activity. A thorough understanding of these SAR principles, coupled with robust in vitro and cellular assays, is essential for the rational design of next-generation modulators of the ubiquitin-proteasome system with improved potency and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. grant.rscf.ru [grant.rscf.ru]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Biological Targets of 4-Phenylpiperidine-2,6-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derivatives of 4-phenylpiperidine-2,6-dione represent a pivotal class of therapeutic agents, most notably exemplified by thalidomide and its analogs, lenalidomide and pomalidomide. These molecules, often categorized as immunomodulatory drugs (IMiDs), have revolutionized the treatment of hematological malignancies, including multiple myeloma and myelodysplastic syndromes. Their mechanism of action, once enigmatic, is now understood to center on the molecular "gluing" of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to specific "neosubstrate" proteins, thereby inducing their targeted degradation. This targeted protein degradation leads to the profound anti-neoplastic, immunomodulatory, and anti-inflammatory effects of these compounds. This technical guide provides an in-depth exploration of the biological targets of this compound derivatives, detailing the quantitative aspects of their interactions, the experimental protocols for their characterization, and the intricate signaling pathways they modulate.

The Primary Biological Target: Cereblon (CRBN)

The cornerstone of the biological activity of this compound derivatives is their direct binding to Cereblon (CRBN).[1] CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[1] The binding of these small molecules to CRBN does not inhibit the E3 ligase but rather modulates its substrate specificity.[2][3] This novel mechanism of action effectively "reprograms" the E3 ligase to recognize and ubiquitinate proteins that are not its native substrates.[4]

The interaction is primarily driven by the glutarimide moiety of the this compound core, which inserts into a hydrophobic pocket on the surface of CRBN.[2] Key interactions include hydrogen bonds with histidine and tryptophan residues within this pocket.[2] The stereochemistry of the glutarimide ring is a critical determinant of binding affinity, with the (S)-enantiomer of thalidomide exhibiting significantly stronger binding to CRBN than the (R)-enantiomer.[5][6]

Quantitative Binding Affinity Data

The affinity of this compound derivatives for CRBN has been quantified using various biophysical techniques. The following table summarizes the binding affinities of key derivatives.

| Compound | Binding Affinity (IC₅₀) | Binding Affinity (Kd) | Binding Affinity (Ki) | Assay Method | Reference |

| Thalidomide | ~30 µM | ~121.6 - 250 nM | ~249.20 nM | Thermal Shift Assay, ITC, Competitive Titration | [7][8] |

| Lenalidomide | ~3 µM | ~178 nM | ~177.80 nM | Thermal Shift Assay, ITC, Competitive Titration | [7][8] |

| Pomalidomide | ~3 µM | ~157 nM | ~156.60 nM | Thermal Shift Assay, ITC, Competitive Titration | [7][8] |

Neosubstrate Targets of the Reprogrammed E3 Ligase

The therapeutic efficacy of this compound derivatives is contingent on the subsequent degradation of specific "neosubstrates" by the drug-bound CRL4^CRBN^ complex. The identity of these neosubstrates is cell-type and compound-specific.

Ikaros (IKZF1) and Aiolos (IKZF3) in Multiple Myeloma

In the context of multiple myeloma, the primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10] These proteins are essential for the survival and proliferation of myeloma cells.[9] Lenalidomide and pomalidomide induce the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3, leading to the downregulation of key myeloma survival factors, including interferon regulatory factor 4 (IRF4) and MYC.[9]

Casein Kinase 1α (CK1α) in Myelodysplastic Syndrome

In myelodysplastic syndrome (MDS) with a deletion of chromosome 5q (del(5q)), a key neosubstrate is casein kinase 1α (CK1α).[11][12] The gene encoding CK1α is located within the commonly deleted region of chromosome 5 in these patients, leading to haploinsufficiency.[11] Lenalidomide-induced degradation of the remaining CK1α further depletes this essential protein, leading to selective cell death in the malignant clone.[11]

Other Identified Neosubstrates

Comprehensive proteomic studies have identified a growing list of other potential neosubstrates, highlighting the broad and varied biological impact of these compounds. These include GSPT1, a translation termination factor, and several zinc finger proteins.[13][14]

Signaling Pathways

The binding of a this compound derivative to CRBN initiates a cascade of events culminating in the degradation of neosubstrates and subsequent downstream signaling effects.

Caption: IMiD-mediated neosubstrate degradation pathway.

The degradation of neosubstrates triggers a cascade of downstream events. For instance, the degradation of IKZF1/3 in multiple myeloma cells leads to the disruption of a critical transcriptional network.

Caption: Downstream signaling in multiple myeloma.

Other Biological Activities

Beyond the CRBN-mediated degradation of neosubstrates, this compound derivatives exhibit a range of other biological effects.

Immunomodulation

These compounds possess potent immunomodulatory properties, including the co-stimulation of T cells and the enhancement of Natural Killer (NK) cell cytotoxicity. The degradation of IKZF1 and IKZF3 in T cells leads to increased production of Interleukin-2 (IL-2), a key cytokine for T cell activation.

Anti-inflammatory Effects

A well-documented effect of these derivatives is the inhibition of tumor necrosis factor-alpha (TNF-α) production from monocytes. This anti-inflammatory activity is also mediated through CRBN.

Anti-angiogenic Effects

Thalidomide and its analogs have been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

Experimental Protocols

The characterization of the biological activity of this compound derivatives relies on a suite of specialized assays.

CRBN Binding Assays

a) Fluorescence Polarization (FP) Assay

-

Principle: This competitive binding assay measures the displacement of a fluorescently labeled ligand from CRBN by a test compound.

-

Protocol Outline:

-

A reaction mixture is prepared containing purified recombinant CRBN protein and a fluorescently labeled thalidomide analog (tracer).

-

Increasing concentrations of the unlabeled test compound are added.

-

The fluorescence polarization is measured. A decrease in polarization indicates the displacement of the tracer by the test compound, from which the IC₅₀ can be determined.

-

Caption: Fluorescence Polarization Assay Workflow.

b) Surface Plasmon Resonance (SPR)

-

Principle: SPR measures the real-time binding of a ligand to a protein immobilized on a sensor chip.

-

Protocol Outline:

-

Purified recombinant CRBN is immobilized on an SPR sensor chip.

-

A series of concentrations of the test compound are flowed over the chip.

-

The change in the refractive index at the chip surface, which is proportional to the mass of bound compound, is measured in real-time to determine association (kₐ) and dissociation (kₑ) rates, and the dissociation constant (Kd).

-

c) Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein.

-

Protocol Outline:

-

A solution of the test compound is titrated into a solution of CRBN in the sample cell of an ITC instrument.

-

The heat released or absorbed during the binding event is measured after each injection.

-

The resulting data are fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Neosubstrate Degradation Assays

a) Western Blotting

-

Principle: This technique is used to detect and quantify the levels of a specific protein in a cell lysate.

-

Protocol Outline:

-

Cells are treated with the test compound for a specified time.

-

Cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is incubated with a primary antibody specific for the neosubstrate of interest (e.g., IKZF1, CK1α) and a loading control antibody (e.g., GAPDH, β-actin).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected to visualize and quantify the protein bands.

-

Caption: Western Blotting Workflow for Degradation Assay.

b) HiBiT Lytic Assay

-

Principle: This is a quantitative, luminescence-based assay for measuring protein degradation. It requires cells expressing the target protein endogenously tagged with the small HiBiT peptide.

-

Protocol Outline:

-

CRISPR/Cas9-engineered cells expressing the HiBiT-tagged neosubstrate are plated in a multi-well plate.

-

Cells are treated with the test compound.

-

A lytic reagent containing the LgBiT protein is added. LgBiT and HiBiT combine to form a functional NanoLuc® luciferase.

-

The luminescence signal, which is proportional to the amount of HiBiT-tagged protein, is measured.

-

TNF-α Inhibition Assay

a) Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: ELISA is used to quantify the amount of TNF-α secreted by cells in response to a stimulus.

-

Protocol Outline:

-

Peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound.

-

The cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.

-

Conclusion

The this compound scaffold has given rise to a powerful class of therapeutics that function through a novel mechanism of targeted protein degradation. By binding to Cereblon and reprogramming the CRL4^CRBN^ E3 ubiquitin ligase, these compounds induce the degradation of key pathological proteins. A thorough understanding of their biological targets, the quantitative nature of their interactions, and the experimental methodologies for their characterization is paramount for the continued development of next-generation degraders with improved potency, selectivity, and therapeutic profiles. The information and protocols provided in this guide serve as a comprehensive resource for researchers and drug developers in this exciting and rapidly advancing field.

References

- 1. labs.dana-farber.org [labs.dana-farber.org]

- 2. benchchem.com [benchchem.com]

- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Structural basis of thalidomide enantiomer binding to cereblon | Semantic Scholar [semanticscholar.org]

- 7. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS [ideas.repec.org]

- 13. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties and Biological Significance of 4-Phenylpiperidine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylpiperidine-2,6-dione, also known as 4-phenylglutarimide, is a small molecule of significant interest in contemporary medicinal chemistry. As a derivative of the piperidine-2,6-dione (glutarimide) scaffold, it has emerged as a crucial component in the development of innovative therapeutic modalities, particularly in the field of targeted protein degradation. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and, most notably, the biological context of this compound, with a focus on its role as a ligand for the E3 ubiquitin ligase cereblon (CRBN) in Proteolysis Targeting Chimeras (PROTACs). While specific experimental data for this compound is limited, this guide consolidates available information and provides well-established methodologies for its characterization.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported in the literature. However, we can infer its properties based on the well-characterized related compound, 4-phenylpiperidine, and the parent glutarimide structure. The following table summarizes the available and predicted physicochemical data.

| Property | Value (4-Phenylpiperidine) | Predicted/Estimated Value (this compound) | Data Source |

| Molecular Formula | C₁₁H₁₅N | C₁₁H₁₁NO₂ | - |

| Molecular Weight | 161.24 g/mol | 189.21 g/mol | - |

| Melting Point | 57-63 °C | Expected to be higher due to the dione functionality and increased polarity. | [1] |

| Boiling Point | 255-257 °C (at 727 mmHg) | Expected to be significantly higher than 4-phenylpiperidine. | [1] |

| Solubility | Soluble in water. | Likely soluble in organic solvents like DMSO and DMF; lower solubility in water compared to 4-phenylpiperidine is expected. | - |

| pKa | 10.20 ± 0.10 (Predicted) | The imide proton is weakly acidic, with a pKa likely in the range of 8-10. | [2] |

| logP | 2.154 (Calculated) | Expected to be lower than 4-phenylpiperidine due to the polar dione group. | [3] |

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from an appropriate phenyl-substituted precursor and glutaric anhydride. This method is analogous to established procedures for the synthesis of other substituted glutarimides.

Step 1: Formation of the Glutaramic Acid Intermediate

The initial step involves the reaction of a primary amine, in this case, an aminophenyl derivative, with glutaric anhydride to form the corresponding N-substituted glutaramic acid.

Step 2: Cyclization to the Glutarimide

The glutaramic acid intermediate is then cyclized, typically through heating with a dehydrating agent such as acetyl chloride or by thermal means, to yield the final this compound product.[4][5]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of this compound are provided below. These are standard methodologies widely used in the characterization of organic compounds.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[6]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A narrow melting range is indicative of high purity.

Solubility Determination

The solubility of this compound in various solvents can be assessed through a simple qualitative test.

-

Procedure: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL) at a specific temperature (e.g., room temperature).

-

Observation: The mixture is agitated, and the solubility is observed and categorized as freely soluble, soluble, sparingly soluble, or insoluble.

-

Solvents to Test: Water, ethanol, methanol, dichloromethane, acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the imide proton can be determined by potentiometric titration.[7]

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.[4][8][9]

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Context: A Ligand for Targeted Protein Degradation

The most significant contemporary role of this compound and its analogs is as a ligand for the E3 ubiquitin ligase cereblon (CRBN).[10] This interaction is fundamental to the mechanism of a novel class of therapeutic agents known as Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase, such as CRBN. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[7][8][11] This approach offers a powerful strategy to eliminate disease-causing proteins rather than simply inhibiting their function.

Cereblon (CRBN) E3 Ubiquitin Ligase Signaling Pathway

The following diagram illustrates the general mechanism of CRBN-mediated protein degradation induced by a PROTAC molecule.

Caption: Mechanism of PROTAC-induced protein degradation via the CRBN E3 ligase pathway.

Experimental Workflow for PROTAC Development and Evaluation

The development and characterization of a PROTAC incorporating a this compound moiety involves a systematic workflow to assess its efficacy and mechanism of action.[12][13]

Caption: A typical experimental workflow for the development and evaluation of a PROTAC.

Conclusion

This compound is a molecule of considerable contemporary interest due to its application as a cereblon ligand in the rapidly advancing field of targeted protein degradation. While a comprehensive experimental dataset of its physicochemical properties is yet to be fully established, this guide provides a solid foundation based on related structures and outlines the standard methodologies for its characterization. The provided diagrams of the CRBN-mediated degradation pathway and the experimental workflow for PROTAC development offer a clear visual representation of the compound's biological significance and the process of harnessing it for therapeutic innovation. This guide serves as a valuable resource for researchers and drug development professionals working with this important chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Glutethimide | C13H15NO2 | CID 3487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. revvity.com [revvity.com]

- 10. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

discovery of 4-phenylpiperidine-2,6-dione and its analogs

An In-depth Technical Guide on the Discovery and Development of 4-Phenylpiperidine-2,6-dione and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities. The journey of its phenyl-substituted analogs is a compelling narrative in drug discovery, beginning with early central nervous system depressants and evolving into a revolutionary class of anticancer agents. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of key molecules based on this scaffold, with a primary focus on the transformative immunomodulatory drugs (IMiDs).

Chapter 1: An Early Discovery - Glutethimide

The story begins with glutethimide (3-ethyl-3-phenyl-piperidine-2,6-dione), a hypnotic sedative introduced in 1954 by Ciba as a supposedly safer alternative to barbiturates for insomnia.[1][2] However, it soon became apparent that glutethimide shared the same potential for addiction and severe withdrawal symptoms as the drugs it was meant to replace.[2] Its use in the United States was discontinued in 1993.[2]

Glutethimide acts as a central nervous system depressant.[1] A notable characteristic is its induction of the CYP2D6 enzyme, which can dangerously potentiate the conversion of codeine to morphine, leading to misuse and fatalities.[1] Due to its high potential for abuse, glutethimide was reclassified as a Schedule II drug in the United States.[2]

Chapter 2: The Rebirth of a Scaffold - Thalidomide and the Dawn of IMiDs®

The piperidine-2,6-dione (or glutarimide) ring is a central feature of thalidomide. Initially marketed as a sedative in the late 1950s, thalidomide was withdrawn from the market after being linked to severe birth defects.[3] Years later, its potent anti-inflammatory properties were discovered when it proved effective for treating erythema nodosum leprosum (ENL).[3] This led to a renaissance in thalidomide research, uncovering its significant anti-angiogenic and anti-tumor activities in 1994, which spurred clinical trials for cancers like multiple myeloma.[3]

These discoveries prompted the development of structural analogs to enhance therapeutic potency and improve the safety profile, giving rise to the class of drugs known as Immunomodulatory Imide Drugs (IMiDs).[4][5]

Chapter 3: Modern Analogs: Lenalidomide and Pomalidomide

Chemical modifications to the thalidomide backbone led to the creation of more potent and refined IMiDs with more favorable toxicity profiles.[6]

-

Lenalidomide (Revlimid®): The first major thalidomide analog to be marketed, lenalidomide was found to be a significantly more potent inhibitor of TNF-α than its parent compound.[3][4] It was approved by the FDA in 2005 and has become a cornerstone therapy for multiple myeloma (MM) and other hematological malignancies.[5][7] It exhibits direct anti-tumor effects, inhibits angiogenesis, and powerfully modulates the immune system.[7][8]

-

Pomalidomide (Pomalyst®): A third-generation IMiD, pomalidomide is structurally distinguished from thalidomide by an amino group at the 4-position of the phthaloyl ring and two oxo groups.[] It is even more potent than lenalidomide in its anti-myeloma and immunomodulatory effects.[4][10] Pomalidomide received FDA approval in 2013 for patients with relapsed and refractory multiple myeloma who have received at least two prior therapies, including lenalidomide and a proteasome inhibitor.[10][11] Its dual action involves direct inhibition of myeloma cell growth and angiogenesis.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for thalidomide and its principal analogs.

Table 1: Comparative In Vitro Activity of IMiDs

| Compound | TNF-α Inhibition (IC50) | Anti-proliferative Activity (HepG-2, IC50 in μg/mL) | T-Cell Co-stimulation (IL-2 Production) |

| Thalidomide | Micromolar range | 11.26[4] | Baseline |

| Lenalidomide | ~25-500x more potent than Thalidomide | More potent than Thalidomide | Enhanced |

| Pomalidomide | ~50,000x more potent than Thalidomide | More potent than Lenalidomide | Significantly Enhanced[4] |

| Analog 24b* | Not Reported | 2.51[4] | Not Reported |

*Analog 24b is a novel phthalazine-based compound designed from the thalidomide pharmacophore.[4]

Table 2: Selected Clinical Efficacy Data in Relapsed/Refractory Multiple Myeloma (RRMM)

| Treatment | Study Phase | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Pomalidomide (4mg) + Low-Dose Dexamethasone | Phase II | 43%[6] | Not Specified in Snippet |

| Pomalidomide + Dexamethasone vs. Dexamethasone alone | Phase III | Not Specified in Snippet | Significant extension[10] |

Chapter 4: Core Mechanism of Action: Cereblon Modulation

The therapeutic effects of IMiDs are primarily mediated through their interaction with the protein Cereblon (CRBN).[11] CRBN is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[7] By binding to CRBN, IMiDs modulate the substrate specificity of this complex.[7][12] This binding event induces the recruitment of specific proteins, known as neosubstrates, that are not normally targeted by this ligase.

In multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][12] Once recruited to the CRL4^CRBN^ complex, they are polyubiquitinated and subsequently targeted for degradation by the proteasome.[7][12] The degradation of these transcription factors, which are essential for the survival of myeloma cells, leads to apoptosis and cell death.[12] This novel mechanism of action represents a paradigm shift in drug development, demonstrating that small molecules can be used to hijack cellular machinery to eliminate disease-causing proteins.

References

- 1. Glutethimide - Wikipedia [en.wikipedia.org]

- 2. Glutethimide [medbox.iiab.me]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]

- 5. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lenalidomide - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 10. Pomalidomide - Wikipedia [en.wikipedia.org]

- 11. dovepress.com [dovepress.com]

- 12. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Phenylpiperidine-2,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-phenylpiperidine-2,6-dione, a heterocyclic compound of interest in medicinal chemistry due to its structural relation to biologically active molecules. This document outlines the expected spectroscopic data based on analogous compounds and provides detailed experimental protocols for its characterization.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol

Synthesis

A plausible synthetic route for this compound involves the cyclization of an intermediate formed from 4-phenylaniline and glutaric anhydride.[1] The general scheme is presented below.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The following tables summarize the expected quantitative data from various spectroscopic techniques. These are predictive values based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Phenyl-H |

| ~ 3.20 | m | 1H | Piperidine-H4 |

| ~ 2.80 | m | 4H | Piperidine-H3, H5 |

| ~ 8.00 | br s | 1H | N-H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Data is extrapolated from known spectra of 4-phenylpiperidine and other piperidine derivatives.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172.0 | C2, C6 (C=O) |

| ~ 140.0 | Phenyl-C (quaternary) |

| ~ 129.0 | Phenyl-CH |

| ~ 127.0 | Phenyl-CH |

| ~ 126.0 | Phenyl-CH |

| ~ 45.0 | C4 |

| ~ 32.0 | C3, C5 |

Note: Predicted values are based on data from analogous piperidine and piperazine-dione structures.[3]

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 | Medium | N-H stretch |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1720, 1680 | Strong | C=O stretch (dione) |

| ~ 1600, 1490 | Medium | Aromatic C=C stretch |

Note: Frequencies are based on characteristic absorptions of N-substituted piperidine-2,6-diones.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 189.08 | [M]⁺ |

| 190.08 | [M+H]⁺ |

| 160.07 | [M-CO]⁺ |

| 104.06 | [C₈H₈]⁺ |

| 77.04 | [C₆H₅]⁺ |

Note: Fragmentation patterns are predicted based on typical pathways for piperidine derivatives.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.7 mL of deuterated chloroform (CDCl₃).[5] Vortex the sample until fully dissolved. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or TMS.

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FT-IR spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment or a pure KBr pellet.

4.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source or a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.[4][5]

-

LC-MS (ESI) Parameters:

-

Ionization Mode: Positive ion mode.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Mass Range: m/z 50-500.

-

-

GC-MS (EI) Parameters:

-

Ionization Energy: 70 eV.

-

GC Column: A non-polar or medium-polarity column (e.g., HP-5MS).

-

Temperature Program: Start at 80°C and ramp up to 280°C.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted pathways.

4.4. UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol).

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Acquisition:

-

Wavelength Range: 200-400 nm.

-

Blank: Use the pure solvent as a blank.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Potential Biological Signaling Pathway

Analogs of 4-phenylpiperidine are known to interact with central nervous system receptors, such as dopamine D2 receptors.[6] Some piperazine-2,5-dione derivatives have shown antioxidant activity through the IL-6/Nrf2 pathway.[3] A hypothetical signaling pathway for this compound could involve modulation of a G-protein coupled receptor (GPCR) leading to downstream cellular responses.

Caption: Hypothetical GPCR signaling pathway for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]

- 3. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Profile of 4-Phenylpiperidine-2,6-dione and Its Analogs: A Technical Guide

Disclaimer: Direct experimental data on the in vitro biological evaluation of 4-phenylpiperidine-2,6-dione is limited in publicly available scientific literature. This technical guide provides a comprehensive overview of the known biological activities of structurally related compounds, primarily derivatives of piperidine-2,6-dione and other phenyl-substituted piperidines. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the potential pharmacological profile of this compound and guiding future experimental investigations.

Introduction

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous synthetic and naturally occurring bioactive compounds.[1] The piperidine-2,6-dione moiety, a derivative of glutarimide, is of particular interest due to its presence in molecules with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and central nervous system activities. This guide focuses on the in vitro biological evaluation of compounds structurally analogous to this compound, summarizing their key biological activities, detailing relevant experimental methodologies, and visualizing pertinent cellular pathways and workflows.

Anticancer Activity of Piperidine-2,6-dione Analogs

Derivatives of the piperidine-2,6-dione scaffold have demonstrated significant potential as anticancer agents.[2] These compounds have been shown to exert cytotoxic and antiproliferative effects against a variety of cancer cell lines.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of various piperidine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50). The following table summarizes the activity of selected compounds.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| Piperine | MDA-MB-231 (Breast) | MTT | 20 µg/mL | [3] |

| Piperine | A549 (Lung) | MTT | 32.43 | [3] |

| Compound 17a (synthetic) | PC3 (Prostate) | Not Specified | Concentration-dependent | [3] |

| HO-3867 (synthetic) | Ovarian Cancer Cells | Not Specified | Dose-dependent | [3] |

| Piperidine Derivative 16 | 786-0 (Kidney) | Not Specified | 0.4 (µg/mL) | [4] |

| Piperidine Derivative 16 | HT29 (Colon) | Not Specified | 4.1 (µg/mL) | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5][6]

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent at the same concentration used for the test compound) and a blank control (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways in Anticancer Activity

Piperidine and its derivatives can modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[7][8]

-

PI3K/Akt Pathway: Some piperine derivatives have been shown to inhibit the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[7]

-

NF-κB Pathway: The transcription factor NF-κB plays a central role in the inflammatory processes that can drive cancer progression. Piperidine derivatives have been found to inhibit NF-κB activation.

-

Apoptosis Induction: Piperine has been reported to induce apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to the release of cytochrome c from mitochondria.[7]

Anti-inflammatory Activity

The anti-inflammatory properties of piperidine derivatives have been investigated in various in vitro models. These compounds can modulate the production of inflammatory mediators and the activity of enzymes involved in the inflammatory cascade.

Quantitative Data on Anti-inflammatory Activity

The following table presents data on the anti-inflammatory effects of piperidine-related compounds.

| Compound/Derivative | Assay | Effect | Reference |

| Piperidine-2,4,6-trione derivatives | Tuberculin Test | Anti-inflammatory activity | [9] |

| Chalcone and Piperidine Derivatives | Protein Denaturation | Anti-inflammatory activity | [10] |

| Chalcone and Piperidine Derivatives | HRBC Membrane Stabilization | Anti-inflammatory activity | [10] |

Experimental Protocol: Inhibition of Protein Denaturation

This in vitro assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit thermally induced protein denaturation, which is a well-documented cause of inflammation.

Objective: To evaluate the anti-inflammatory potential of a test compound by measuring its ability to inhibit the denaturation of bovine serum albumin (BSA).

Materials:

-

Bovine Serum Albumin (BSA) solution (0.2% w/v in Tris buffer saline)

-

Test compound (at various concentrations)

-

Diclofenac sodium (as a standard reference drug)

-

Tris buffer saline (pH 6.8)

-

Water bath

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In separate test tubes, mix 0.5 mL of the test compound at different concentrations (e.g., 10-100 µg/mL) with 0.5 mL of BSA solution. A control tube contains 0.5 mL of BSA solution and 0.5 mL of buffer. A standard tube contains 0.5 mL of diclofenac sodium and 0.5 mL of BSA.

-

Incubation: Incubate all tubes at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by incubating the tubes at 72°C in a water bath for 5 minutes.

-

Cooling: Cool the tubes to room temperature.

-

Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Neuroprotective Activity

Certain piperidine derivatives have been explored for their neuroprotective effects in various in vitro models of neurotoxicity and neurodegeneration.

Quantitative Data on Neuroprotective Activity

The neuroprotective potential of piperidine analogs has been demonstrated in cellular assays.

| Compound/Derivative | Cell Line | Neurotoxin | Effect | IC50 (µM) | Reference |

| Piperidine-flavone analogues | SH-SY5Y | Aβ-induced toxicity | Neuroprotective | 44.20 and 49.25 | [11] |

| 2,6-Disubstituted Piperidine Alkaloids | Dorsal Root Ganglion Neurons | Paclitaxel | Attenuation of neurite damage | - | [12][13] |

Experimental Protocol: Neuroprotection against Aβ-induced Toxicity in SH-SY5Y Cells

This assay evaluates the ability of a test compound to protect neuronal cells from the cytotoxic effects of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.

Objective: To assess the neuroprotective effect of a test compound on SH-SY5Y neuroblastoma cells exposed to Aβ-induced toxicity.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

Amyloid-beta (1-42) peptide, pre-aggregated

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in complete medium and seed them into 96-well plates.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

-

Aβ Exposure: Add pre-aggregated Aβ peptide to the wells to induce neurotoxicity.

-

Incubation: Co-incubate the cells with the test compound and Aβ for 24-48 hours.

-

Viability Assessment: Assess cell viability using the MTT assay as described in section 2.2.

-

Data Analysis: Calculate the percentage of cell viability in the presence of the test compound and Aβ, relative to cells treated with Aβ alone.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kosheeka.com [kosheeka.com]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 9. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. irjpms.com [irjpms.com]

- 11. neuroquantology.com [neuroquantology.com]

- 12. researchgate.net [researchgate.net]

- 13. 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of 4-Phenylpiperidine-2,6-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacology of 4-phenylpiperidine-2,6-dione derivatives, a class of compounds that has revolutionized the treatment of certain cancers, particularly multiple myeloma. This document provides a comprehensive overview of their mechanism of action, quantitative pharmacological data, detailed experimental protocols for their characterization, and visual representations of key biological pathways and experimental workflows.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The pharmacological activity of this compound derivatives, most notably the immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide, is primarily mediated through their interaction with the E3 ubiquitin ligase cereblon (CRBN).[1] These molecules function as "molecular glues," inducing a novel interaction between CRBN and specific "neosubstrate" proteins that are not the natural targets of this E3 ligase.[2]

This induced proximity leads to the polyubiquitination of the neosubstrates, marking them for degradation by the 26S proteasome.[1] Key neosubstrates identified for the anti-myeloma activity of these compounds are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of IKZF1 and IKZF3 leads to a cascade of downstream effects, including direct cytotoxicity to myeloma cells and modulation of the tumor microenvironment.[3]

Quantitative Pharmacological Data

The binding affinity of these derivatives to CRBN and their cytotoxic effects on cancer cells are critical parameters in their pharmacological profile. The following tables summarize key quantitative data for prominent this compound derivatives.

Table 1: Binding Affinities of IMiDs to the CRBN-DDB1 Complex

| Compound | Binding Assay Method | Binding Constant (Kd or Ki) | Reference |

| Thalidomide | Competitive Titration | ~250 nM | [4] |

| Lenalidomide | Competitive Titration | ~178 nM | [4] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.64 µM ± 0.24 µM | [5] |

| Pomalidomide | Competitive Titration | ~157 nM | [4] |

Note: Binding constants can vary depending on the specific assay conditions and protein constructs used.

Table 2: IC50 Values of Lenalidomide in Human Myeloma Cell Lines (HMCLs)

| Cell Line | IC50 (µM) | Reference |

| XG-1 | 0.15 | [6] |

| XG-2 | 0.3 | [6] |

| LP-1 | 0.5 | [6] |

| L363 | 0.8 | [6] |

| OPM-2 | 1 | [6] |

| U266 | 2 | [6] |

| NCI-H929 | 3 | [6] |

| JIM-3 | >10 | [6] |

| RPMI-8226 | >10 | [6] |

Note: IC50 values were determined after 3 days of culture with varying concentrations of lenalidomide.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of this compound derivatives. The following sections provide step-by-step protocols for key in vitro assays.

Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantitatively determines the binding affinity of a compound to the CRBN protein.[7]

Materials:

-

GST-tagged human Cereblon (CRBN) protein

-

Thalidomide-Red (fluorescent ligand)

-

Anti-GST antibody labeled with Europium cryptate (donor fluorophore)

-

Assay buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 0.1% BSA)

-

Test compounds

-

Low-volume 384-well white plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a solution of GST-tagged CRBN protein to each well.

-

Prepare a detection mix containing the anti-GST Europium cryptate antibody and Thalidomide-Red.

-

Add the detection mix to each well.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm for the cryptate and 665 nm for the red fluorophore).

-

Calculate the ratio of the emission signals (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.

In Vitro Ubiquitination Assay (Immunoprecipitation-Western Blot)